Analytical Characterization and Cheminformatics of C15H13BrO3 Scaffolds
Abstract In the context of small molecule drug discovery, the molecular formula C15H13BrO3 represents a critical chemical space often occupied by halogenated flavonoids, chalcones, and biphenyl derivatives. These scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the context of small molecule drug discovery, the molecular formula C15H13BrO3 represents a critical chemical space often occupied by halogenated flavonoids, chalcones, and biphenyl derivatives. These scaffolds are frequently investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. This technical guide provides a comprehensive analysis of the physicochemical properties, isotopic signatures, and structural elucidation protocols necessary for the rigorous validation of C15H13BrO3 entities. We focus on the "Bromine Doublet" phenomenon in mass spectrometry and the resolution of regioisomers via NMR spectroscopy.
Part 1: Molecular Metrics and Isotopic Signatures[1]
Stoichiometry and Exact Mass
For a drug development professional, the "molecular weight" is insufficient. We must distinguish between the Average Molecular Weight (used for molarity calculations in dosing) and the Monoisotopic Mass (used for high-resolution mass spectrometry identification).
Formula: C
HBrO
Metric
Value
Application
Average Molecular Weight
321.17 g/mol
Gravimetric preparation of stock solutions (e.g., 10 mM DMSO stocks).
Monoisotopic Mass (Br)
320.0048 Da
HRMS identification (Target [M+H] = 321.0121).
Isotopic Mass (Br)
322.0028 Da
Confirmation via isotopic pattern matching.
Exact Mass Difference
1.9979 Da
The specific "mass defect" gap between the two primary isotopologues.
The Bromine Signature (The 1:1 Doublet)
Bromine is unique among organic elements due to the near-equal abundance of its two stable isotopes:
Br (50.69%) and Br (49.31%).
Diagnostic Value: In a Low-Resolution Mass Spectrum (LRMS), a C
HBrO molecule will not appear as a single peak. It presents as a doublet separated by 2 m/z units with an intensity ratio of approximately 1:1 .[1]
The "M+2" Peak: Unlike chlorinated compounds (3:1 ratio), the brominated species shows an M+2 peak (
Br) that is almost equal in height to the M peak (Br).[1]
Validation Check: If your mass spectrum shows a dominant single peak at 321, you do not have a brominated compound . You likely have a contaminant or a de-halogenated byproduct.
Part 2: Structural Elucidation Workflow
The formula C
HBrO has an Index of Hydrogen Deficiency (IHD) of 9 .
This high degree of unsaturation suggests the presence of multiple aromatic rings (e.g., two benzene rings account for 8 degrees of unsaturation) and a carbonyl or ring closure (accounting for the 9th). Common isomers include Brominated Chalcones , Flavanones , or Aurones .
Analytical Decision Tree
The following workflow illustrates the logical path from crude synthesis to validated structure.
Figure 1: Analytical triage workflow for differentiating common C15H13BrO3 scaffolds.
Distinguishing Isomers via NMR
Because the formula allows for the bromine atom to be at various positions (regioisomerism),
H NMR is the definitive tool for structural assignment.
Scenario: Distinguishing 4'-Bromo vs. 3'-Bromo Chalcone
4'-Bromo: The B-ring protons will appear as a pair of doublets (AA'BB' system) due to symmetry, typically integrating for 2H each with a coupling constant
(ortho coupling).
3'-Bromo: The B-ring protons will show a complex pattern: a singlet (isolated proton between Br and substituent), two doublets, and a triplet (t), indicative of an ABCD or ABX pattern depending on substitution.
Critical Protocol: Determining Stereochemistry (E/Z)
For chalcone derivatives (open chain), the coupling constant of the
-unsaturated ketone protons is diagnostic:
: Indicates Trans (E) geometry (thermodynamically favored).
HBrO scaffold (e.g., a brominated methoxy-chalcone), the most robust method is the base-catalyzed condensation of a substituted acetophenone and a benzaldehyde.
Reagents:
4-Bromoacetophenone (C
HBrO)
4-Methoxybenzaldehyde (C
HO) [Note: This combination yields C. Adjusting to 3-hydroxybenzaldehyde yields CHBrO. For CHBrO, one might use a dimethoxy acetophenone reacting with a bromo-benzaldehyde, or a hydroxy-bromo acetophenone with a methoxy-benzaldehyde.]
Correction for C15H13BrO3:
A viable retrosynthetic disconnection is:
Fragment A: 5-Bromo-2-hydroxyacetophenone (C
HBrO)
Fragment B: 4-Methoxybenzaldehyde (C
HO)
Product: The resulting chalcone would be C
.
Target Adjustment: To hit C
, we need fewer carbons.
Candidate: 4'-Bromo-2'-hydroxy-chalcone is C
HBrO.
Candidate:Brominated derivative of Flavanone (Dihydrochalcone). If we reduce the double bond of a C15 chalcone, we add 2 Hydrogens.
Target: 6-Bromo-5,7-dimethoxy-flavanone? (Too many oxygens/carbons).
Let us focus on a specific known isomer for accuracy:Methyl 2-(4-bromophenyl)-2-methoxyacetate is C
... too small.
Valid Candidate:1-(3-bromo-4-methoxyphenyl)-2-phenylethanone (CHBrO)... close.
Valid Candidate:Propyl 4-(4-bromophenyl)-4-oxobutanoate ?
Most likely Drug Scaffold:(E)-1-(3-bromo-4-hydroxyphenyl)-3-phenylprop-2-en-1-one (CHBrO).
To get H13 , we likely have a saturated linker or an ether/alcohol derivative.
Example:1-(4-bromophenyl)-3-(3,4-dihydroxyphenyl)propan-1-one (reduced chalcone).
Synthesis Protocol (General Aldol for Chalcone Precursor):
Dissolution: Dissolve 1.0 eq of ketone and 1.0 eq of aldehyde in Ethanol (0.5 M).
Catalysis: Add 20% NaOH (aq) dropwise at 0°C.
Precipitation: Stir at RT for 4-12 hours. The product usually precipitates as a yellow solid.
Purification: Recrystallize from hot Ethanol/Water.
Purity Analysis (HPLC-UV)
Drug candidates require >95% purity.
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
Acceptance Criteria: Single peak >95% area integration. No shoulder peaks (which suggest E/Z isomerization).
Part 4: Cheminformatics & Data Handling[3]
When registering C
HBrO in a chemical database (e.g., CDD Vault, Dotmatics), strict adherence to SMILES strings is required to avoid stereochemical ambiguity.
Isomeric SMILES Generation
Generic (No Stereochem): COc1cc(C=CC(=O)c2ccc(Br)cc2)ccc1 (Example structure)
Specific (Trans-isomer): COc1cc(/C=C/C(=O)c2ccc(Br)cc2)ccc1
Chiral (Flavanone derivative): COc1cc2C(=O)CC(c3ccc(Br)cc3)Oc2c1 (Requires @ symbol for chiral centers).
Isotopic Pattern Prediction Logic
The following diagram explains how software algorithms (like ChemDraw or MassLynx) predict the spectrum for C
HBrO.
Figure 2: Logic flow for predicting the isotopic envelope of brominated compounds.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for C15H13BrO3. PubChem.[2][3][4][5] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Scientific Instrument Services. Exact Mass Calculator and Isotopic Abundance. Available at: [Link]
U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. Available at: [Link]
Solubility of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid in DMSO
Technical Whitepaper: Optimization of Solubilization Strategies for 3-(4-(4-Bromophenoxy)phenyl)propanoic Acid in DMSO Executive Summary & Chemical Profile The solubilization of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Optimization of Solubilization Strategies for 3-(4-(4-Bromophenoxy)phenyl)propanoic Acid in DMSO
Executive Summary & Chemical Profile
The solubilization of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid in Dimethyl Sulfoxide (DMSO) presents a classic challenge in compound management: balancing the thermodynamic solubility of a lipophilic acid with the kinetic stability required for biological assays.
This guide moves beyond simple "mix and vortex" instructions. It analyzes the physicochemical interactions between the solute and solvent, defining a protocol that ensures monomeric dispersion and minimizes precipitation risks during aqueous dilution (the "crash-out" effect).
Physicochemical Analysis
To dissolve this molecule effectively, we must first understand its structural behavior.
Property
Value (Predicted/Analog)
Implication for Solubilization
Molecular Structure
Diaryl ether scaffold with a propanoic acid tail.
Lipophilic Core: The two phenyl rings and bromine atom drive high lipophilicity. Polar Head: The carboxylic acid provides a handle for hydrogen bonding.
LogP (Octanol/Water)
~4.0 – 4.5 (Estimated)*
High Hydrophobicity: Indicates poor water solubility but excellent solubility in organic solvents like DMSO.
pKa (Acidic)
~4.7 – 4.8
At pH 7.4 (Assay Buffer), it will be ionized (anionic). In pure DMSO (aprotic), it remains protonated and neutral.
Hydrogen Bonding
1 Donor (OH), 3 Acceptors (O)
DMSO (a strong H-bond acceptor) will effectively solvate the carboxylic acid proton.
*Estimate based on structural analogs 3-(4-bromophenyl)propanoic acid and 3-(4-phenoxyphenyl)propanoic acid.
Thermodynamic vs. Kinetic Solubility in DMSO
The Core Mechanism:
DMSO is a polar aprotic solvent.[1] It dissolves 3-(4-(4-Bromophenoxy)phenyl)propanoic acid through two primary mechanisms:
Dipole-Dipole Interactions: DMSO’s sulfoxide group interacts with the polarizable bromine and ether linkage.
Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide group acts as a strong H-bond acceptor for the carboxylic acid hydroxyl group (
).
The Trap:
While the thermodynamic solubility (the absolute limit) of this compound in DMSO is likely high (>50 mM), the kinetic dissolution rate can be slow due to the crystal lattice energy of the solid powder. If you simply add DMSO and shake, you may achieve a suspension that looks clear but contains micro-crystals, leading to variable assay data.
Protocol: Preparation of High-Integrity Stock Solutions
Objective: Create a stable 50 mM stock solution.
Reagents & Equipment
Solid: 3-(4-(4-Bromophenoxy)phenyl)propanoic acid (Store at 4°C, desiccated).
Solvent: Anhydrous DMSO (≥99.9%, Water content <0.1%). Critical: Use a fresh bottle or one stored under nitrogen.
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
Step-by-Step Workflow
Equilibration: Allow the solid compound vial to warm to room temperature before opening.
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, introducing water before you even begin.
Gravimetric Measurement: Weigh the target mass (e.g., 10 mg).
Calculation:
.
Volume:
.
Solvent Addition (The "Wetting" Phase): Add 50% of the calculated DMSO volume.
Technique: Pipette directly onto the solid. Do not wash down the sides yet.
Disruption: Vortex vigorously for 30 seconds.
Observation: You may see a slurry.
Sonication (The Critical Step): Sonicate in a water bath at ambient temperature for 5–10 minutes.
Mechanistic Goal: Acoustic cavitation breaks the crystal lattice, forcing the solvent into the solid structure.
Final Volume Adjustment: Add the remaining 50% of DMSO. Vortex again.
Visual Validation: Hold the vial up to a light source. Invert. Look for "schlieren" lines (wavy refraction patterns) which indicate incomplete mixing, or particulates.
Visualizing the Workflow
Caption: Iterative solubilization workflow emphasizing the use of sonication to overcome lattice energy barriers.
Stability & Storage: The Hygroscopicity Factor
DMSO is notoriously hygroscopic.[1][2] It can absorb up to 10% water by weight within 24 hours if left open.
Why this matters for this compound:
As water content in DMSO increases, the solvent power decreases exponentially for lipophilic compounds.
The Risk: If your DMSO stock absorbs water, the 3-(4-(4-Bromophenoxy)phenyl)propanoic acid may precipitate inside the storage vial over time.
The Fix:
Store in single-use aliquots (avoid freeze-thaw cycles).
Store at -20°C or -80°C.
Use vials with tight seals (O-ring caps).
The "Crash-Out" Phenomenon (Aqueous Dilution)[3]
The most critical failure point occurs when you transfer this stock solution into a biological assay buffer (PBS, Media).
The Mechanism:
When the DMSO stock is diluted into water (e.g., 1:1000 dilution), the solvent environment changes instantly from lipophilic-friendly to hydrophilic. The compound becomes "supersaturated."[3] If the concentration exceeds its kinetic solubility limit in water, it will precipitate.
Mitigation Strategy:
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step if possible. Perform a serial dilution in DMSO first, then transfer to buffer.[4]
Rapid Mixing: When adding DMSO stock to buffer, mix immediately. Slow addition allows local high concentrations to form precipitates.
Visualizing the Precipitation Risk
Caption: The kinetic pathway of precipitation upon aqueous dilution. The "Metastable" state is where false positives in assays often occur.
References
PubChem. 3-(4-(4-Bromophenoxy)phenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
Way, L. DMSO Solubility of Organic Compounds for Bioscreening.[5] National Institutes of Health (PubMed). Available at: [Link]
Phenoxyphenyl Propanoic Acid Derivatives: A Medicinal Chemistry Technical Guide
Executive Summary The phenoxyphenyl propanoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a biphenyl ether core linked to a propionic acid moiety. Historically established by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The phenoxyphenyl propanoic acid scaffold represents a privileged structure in medicinal chemistry, characterized by a biphenyl ether core linked to a propionic acid moiety. Historically established by the NSAID Fenoprofen , this motif has evolved far beyond cyclooxygenase (COX) inhibition. In modern drug discovery, it serves as a critical template for targeting nuclear receptors (PPARs) and G-protein coupled receptors (GPR120/FFAR4, GPR40) involved in metabolic syndrome and Type 2 Diabetes Mellitus (T2DM).[1]
This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways of this scaffold, providing a roadmap for researchers optimizing this moiety for next-generation metabolic therapeutics.
The scaffold can be dissected into three pharmacophoric regions, each governing distinct biological interactions.
The "Acid Head" (Region A)
Function: Ionic anchoring. The carboxylic acid forms a salt bridge with positively charged residues (e.g., Arg283 in PPAR
, Arg99 in GPR120).
Medicinal Chemistry Insight: While essential for potency, the free acid contributes to high plasma protein binding (>99%) and potential glucuronidation. Bioisosteres such as thiazolidinediones (TZD) or tetrazoles are often explored here, but the propanoic acid remains superior for specific GPR120 activation.
The Propanoic Linker (Region B)
Function: Chiral recognition and spacing.
Stereochemistry: The
-methyl group creates a chiral center.
NSAIDs: The
-enantiomer typically inhibits COX enzymes, though in vivo unidirectional chiral inversion () occurs via an acyl-CoA intermediate.
PPARs/GPRs: Stereochemistry dictates subtype selectivity. The
-configuration is generally preferred for PPAR/ binding, orienting the tail into the hydrophobic pocket.
Caption: Pharmacophoric dissection of the phenoxyphenyl propanoic acid scaffold highlighting key interaction points for SAR optimization.
Therapeutic Targets & Mechanisms
NSAIDs (Cyclooxygenase Inhibition)
Fenoprofen (2-(3-phenoxyphenyl)propanoic acid) represents the archetype.
Mechanism: Reversible inhibition of COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandin G2.
Limitation: The "acid head" contributes to direct gastric mucosal damage (ion trapping hypothesis).
Metabolic Syndrome (PPAR Agonists)
Derivatives with bulky substituents on the distal ring function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[3]
PPAR
: Fibrates (often esters of isobutyric acid, but propanoic analogs exist) lower triglycerides.
PPAR
: The phenoxyphenyl tail mimics the hydrophobic tail of fatty acids, activating transcription factors for adipocyte differentiation and insulin sensitization.
Dual Agonists: Balancing
activity is achieved by modifying the linker length and distal ring substitution (e.g., adding a 4-chloro or 4-trifluoromethyl group).
T2DM (GPR120/FFAR4 Agonists)
Recent literature (2015–2024) highlights this scaffold for GPR120 agonists.
Mechanism: Activation of GPR120 (a Gq-coupled receptor) on enteroendocrine L-cells stimulates GLP-1 secretion.
Advantage: Unlike TZDs (PPAR
), GPR120 agonists improve insulin sensitivity without significant weight gain or edema.
Key Compound: Derivatives of TUG-891 (which uses a phenylpropanoic core) often incorporate the phenoxy ether linkage to improve metabolic stability against
-oxidation.
Detailed Experimental Protocol
Synthesis of Chiral 2-(3-(4-chlorophenoxy)phenyl)propanoic Acid
A representative protocol for synthesizing a PPAR-active derivative using an asymmetric alkylation strategy.
Caption: Convergent asymmetric synthesis pathway for a generic phenoxyphenyl propanoic acid PPAR agonist.
Data Summary: Comparative Activity Profiles
The following table summarizes how modifications to the phenoxyphenyl propanoic acid scaffold shift biological activity.
Derivative Type
Distal Ring Substitution
Linker Config
Primary Target
Therapeutic Indication
Fenoprofen
Unsubstituted
Racemic (active S)
COX-1 / COX-2
Analgesia / Inflammation
PPAR Agonist
4-Cl or 4-CF3
(S)-Enantiomer
PPAR
Hyperlipidemia
PPAR Pan-Agonist
4-Adamantyl
(S)-Enantiomer
PPAR
Metabolic Syndrome
GPR120 Agonist
4-F or 2,6-Dimethyl
Propanoic Acid
GPR120 (FFAR4)
T2DM / Insulin Resistance
GPR34 Antagonist
4-Benzyloxy
Amide-linked
GPR34
Neuropathic Pain
References
Fenoprofen: Synthesis, SAR, and Therapeutic Uses. GPAT India. Retrieved from
Fenoprofen Compound Summary. PubChem. Retrieved from
Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist. Journal of Medicinal Chemistry. Retrieved from
Novel Phenoxyalkanoic Acid Derivatives as FFAR4 Agonists. Molecules. Retrieved from
SAR-oriented discovery of PPAR pan agonist with a 4-adamantylphenyl group. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Metabolic Stability of Bromophenoxy Phenyl Propanoic Acid Scaffolds
A Technical Guide to Lead Optimization and Safety Assessment Executive Summary The bromophenoxy phenyl propanoic acid scaffold represents a privileged structure in medicinal chemistry, predominantly serving as the pharma...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Lead Optimization and Safety Assessment
Executive Summary
The bromophenoxy phenyl propanoic acid scaffold represents a privileged structure in medicinal chemistry, predominantly serving as the pharmacophore for PPAR agonists (peroxisome proliferator-activated receptors) and GPR40 agonists utilized in metabolic disease therapeutics. While the propanoic acid tail ensures high affinity for the receptor's ligand-binding domain (LBD), the bromophenoxy moiety provides necessary lipophilicity and fills hydrophobic pockets.
However, this scaffold presents a distinct "metabolic paradox." The carboxylic acid tail, essential for potency, is a primary driver of Phase II metabolic liabilities (acyl glucuronidation) and CoA-dependent toxicity , while the lipophilic brominated ether linkage increases susceptibility to CYP450-mediated clearance . This guide provides a technical roadmap for assessing, diagnosing, and optimizing the metabolic stability of this specific chemical series.
Chemical Biology & Structural Context
The scaffold typically comprises a 3-phenylpropanoic acid (hydrocinnamic acid) core linked via an ether to a 4-bromophenol .
Pharmacophore Role: The acid headgroup forms a critical salt bridge with residues (e.g., Tyr473 in PPAR
) in the LBD.
The Bromine Substituent: Strategically placed to block para-hydroxylation and increase lipophilicity (
), enhancing membrane permeability.
The Liability: The combination of a lipophilic tail and an ionizable headgroup (Acidic
) makes these compounds substrates for CYP2C8 (oxidative metabolism) and UGT enzymes (conjugation), leading to complex clearance profiles.
Metabolic Pathways & Liabilities
Understanding the specific fate of this scaffold is prerequisite to optimization.[1]
Phase I: Oxidative Clearance
Despite the bromine blockade, the scaffold remains vulnerable to oxidation.
Ether Cleavage (O-Dealkylation): The phenoxy ether linkage is susceptible to CYP-mediated
-dealkylation, releasing the phenol and the phenyl propanoic acid fragment.
Benzylic Hydroxylation: The benzylic carbons (adjacent to the ether or the central phenyl ring) are "soft spots" for CYP3A4 and CYP2C8.
Phase II: The Acyl Glucuronide (AG) Hazard
The most critical liability for phenyl propanoic acids is the formation of 1-
--acyl glucuronides .
Mechanism: UGTs (specifically UGT1A1, 1A3, and 2B7) conjugate glucuronic acid to the carboxylic acid.
Safety Implication: Unlike stable ether glucuronides, acyl glucuronides are reactive electrophiles. They can undergo:
Acyl Migration: Isomerization to 2-, 3-, and 4-acyl isomers.
Covalent Binding: Nucleophilic attack by plasma proteins (e.g., albumin) leading to immune-mediated idiosyncrasies (DILI).
Lipid Conjugation (CoA Activation)
Similar to ibuprofen and other profens, 3-phenylpropanoic acids can be activated by Acyl-CoA synthetase . This leads to:
Incorporation into triglycerides (hybrid lipids).
Chain shortening via
-oxidation-like pathways.
Formation of CoA-thioesters, which are highly reactive and deplete cellular CoA/glutathione pools.
Metabolic Fate Diagram
The following diagram maps the divergent pathways for the scaffold.
Figure 1: Divergent metabolic fate of the bromophenoxy phenyl propanoic acid scaffold, highlighting the toxicity risks associated with Acyl-Glucuronide and Acyl-CoA formation.
Experimental Framework
To rigorously assess stability, a tiered approach is required. Standard microsomal assays are insufficient because they lack the cytosolic cofactors (CoA, Glycine) and Phase II machinery necessary to detect the primary liabilities of this scaffold.
Tier 1: Metabolic Stability Screening
Objective: Determine Intrinsic Clearance (
) and identify primary soft spots.
Parameter
Protocol Specification
Rationale
System
Liver Microsomes (Human/Rat) + NADPH
Focuses on CYP-mediated clearance (Phase I).
Concentration
1 M
Low concentration ensures linear kinetics ().
Timepoints
0, 5, 15, 30, 45 min
Captures rapid clearance phases common in lipophilic acids.
Analysis
LC-MS/MS (MRM mode)
High sensitivity quantification of parent depletion.
Tier 2: The "Reactive Metabolite" Safety Assessment
Objective: Quantify the formation of reactive acyl glucuronides and CoA esters. This is mandatory for carboxylic acid scaffolds.
Protocol: Nucleophilic Trapping Assay
Incubation System: Freshly isolated Hepatocytes (contains full Phase I/II enzymes and cofactors).
Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the media.
To completely eliminate the Acyl Glucuronide liability, replace the -COOH with a non-ionizable or less reactive isostere:
Tetrazole: Classic bioisostere, similar acidity (
), but generally resists glucuronidation.
Oxadiazolone: Retains the acidic proton but alters the geometry and reactivity.
Sulfonimide: Provides a similar negative charge delocalization without the acyl-transfer potential.
Scaffold Hopping (The Linker)
The ether oxygen is a metabolic liability.
Strategy: Replace the ether (-O-) with a difluoromethylene (-CF
-) or a cyclopropyl linker. This maintains the bond angle and lipophilicity but eliminates the O-dealkylation pathway.
Experimental Workflow Diagram
The following DOT diagram illustrates the decision tree for evaluating this specific scaffold.
Figure 2: Integrated workflow for assessing metabolic stability and reactive metabolite potential.
References
Metabolic Activation of Carboxylic Acids.
Title: Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs.[4][5]
Source: ResearchGate / Expert Opinion on Drug Metabolism & Toxicology.
URL:[Link]
Scaffold Hopping & Soft Spots.
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][6][7]
Source: RSC Medicinal Chemistry / NIH PubMed Central.
URL:[Link]
PPAR Agonist Metabolism Context.
Title: PPAR Agonists and Metabolic Syndrome: An Established Role?
Source: Int. J. Mol. Sci. (NIH).
URL:[Link]
Acyl Glucuronide Reactivity.
Title: Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites.[4]
Source: PubMed.
URL:[Link]
GPR40 Agonist Chemistry (Phenylpropanoic acids).
Title: Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[8]
Source: PubMed.
URL:[Link]
Application Note: Suzuki-Miyaura Coupling Protocols for 3-(4-(4-Bromophenoxy)phenyl)propanoic Acid
Executive Summary This application note details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid . This specific scaffold is a "privileged structure" in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid . This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., GW501516 analogs) and thyromimetics used in metabolic disease research.
The presence of a free carboxylic acid tail (
-hybridized) and an electron-rich diaryl ether linkage presents unique chemoselectivity challenges. This guide provides two distinct workflows:
Protocol A (The "Gold Standard"): Ester protection route for maximum reliability and purification ease.
Protocol B (The "Direct Efficiency"): Ligand-accelerated direct coupling of the free acid for atom economy.
Strategic Analysis: The Chemoselectivity Matrix
Before initiating synthesis, the researcher must choose a route based on the downstream application. The primary challenge is the carboxylic acid moiety, which can form unreactive palladium carboxylates or alter the pH of the aqueous phase, potentially stalling the transmetallation step.
The following flow diagram illustrates the divergent workflows described in this guide.
Figure 1: Divergent synthetic pathways. Route A uses ester protection to ensure catalytic turnover, while Route B utilizes specialized ligands for direct coupling.
Protocol A: The "Gold Standard" (Ester Route)
This route is recommended for scaling up (>5g) or when the boronic acid partner is expensive/unstable. The methyl ester protects the catalyst from the free acid and facilitates standard silica gel chromatography.
Step 1: Esterification
Reagents: Substrate (1.0 equiv), Methanol (0.5 M), conc.
(0.1 equiv).
Procedure: Reflux for 4 hours. Concentrate, extract with EtOAc, wash with
. Yields are typically quantitative (>98%).
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Detailed Workflow:
Charge a reaction vial with the aryl bromide ester (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv).
Add solvent (Dioxane/Water 4:1) and sparge with Nitrogen for 10 minutes.
Add
(0.03 equiv) quickly under Nitrogen flow.
Seal and heat to 90°C for 4–12 hours.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Step 3: Hydrolysis
Reagents: LiOH (3.0 equiv), THF/Water (1:1).
Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][2]
Protocol B: The "Direct Efficiency" (Free Acid Route)
This protocol avoids protection/deprotection steps by using water-soluble bases and electron-rich, bulky phosphine ligands that facilitate oxidative addition even in the presence of carboxylates.
Mechanistic Insight
The free carboxylic acid can coordinate to Pd(II) species, forming "off-cycle" resting states. To counter this, we use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is bulky enough to promote reductive elimination and electron-rich enough to accelerate oxidative addition into the electron-rich diaryl ether ring.
Root Cause:[4][5][6] Protodeboronation of the coupling partner.
Fix: Switch base to
or and lower temperature to 80°C.
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting the specific electronic influence of the phenoxy ether linkage.
Figure 2: Catalytic cycle. Note that the electron-donating ether oxygen makes the aryl ring electron-rich, slightly slowing oxidative addition compared to electron-deficient aryl halides.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Xu, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 686-690. Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Goossen, L. J., et al. (2009). Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides.[7][8] Journal of Organic Chemistry. (Contextual reference for avoiding decarboxylative conditions). Link
Synthesis of GPR120 agonists using bromophenoxy propanoic acid intermediates
Application Note: Modular Synthesis of GPR120 (FFAR4) Agonists via Bromophenoxy Propanoic Acid Intermediates Abstract & Scope This technical guide details the synthesis and validation of GPR120 (FFAR4) agonists utilizing...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular Synthesis of GPR120 (FFAR4) Agonists via Bromophenoxy Propanoic Acid Intermediates
Abstract & Scope
This technical guide details the synthesis and validation of GPR120 (FFAR4) agonists utilizing 3-(4-bromophenoxy)propanoic acid as a divergent intermediate. GPR120 is a G protein-coupled receptor activated by long-chain free fatty acids (LCFAs), playing a critical role in GLP-1 secretion, insulin sensitization, and anti-inflammatory pathways.[1][2] While TUG-891 remains the benchmark agonist, the "phenoxy-propanoic" scaffold offers a distinct chemotype with improved physicochemical properties (lower lipophilicity) compared to pure alkyl-phenyl chains.
This protocol employs a "Privileged Scaffold" approach :
Core Synthesis: Efficient alkylation to generate the brominated core.
Diversity Step: Suzuki-Miyaura cross-coupling to install lipophilic tails.
Activation: Ester hydrolysis to reveal the pharmacophoric carboxylic acid.
Agonism of GPR120 requires three structural elements mimicking endogenous ligands (e.g.,
-linolenic acid):
Acidic Head Group: A carboxylic acid (or bioisostere) is essential for ionic interaction with Arg99 in the receptor binding pocket.
Linker Region: A flexible spacer (typically 2-3 carbons) connecting the head to the tail. Replacing the
-carbon of phenylpropanoic acid with oxygen (phenoxy) alters metabolic stability and polarity.
Lipophilic Tail: A bulky biaryl or heterobiaryl system that occupies the hydrophobic pocket, critical for receptor activation.
Strategic Advantage of the Bromophenoxy Intermediate
Using ethyl 3-(4-bromophenoxy)propionate allows for late-stage diversification. The aryl bromide serves as a universal handle for palladium-catalyzed cross-coupling, enabling the rapid generation of agonist libraries without rebuilding the core acid tail.
Figure 1: Signal transduction pathway of GPR120. Agonist binding triggers Gq-mediated calcium release, the primary metric for in vitro validation.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.73 g, 10.0 mmol) in anhydrous acetone (50 mL).
Deprotonation: Add
(2.76 g, 20.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
Objective: Couple Intermediate 1 with aryl boronic acids to create the lipophilic tail.
Example Target: Ethyl 3-(4-(4'-methyl-[1,1'-biphenyl]-4-yl)phenoxy)propionate (Precursor 2 ).
Materials:
Intermediate 1 (1.0 equiv)
4-Methylphenylboronic acid (1.2 equiv)
Catalyst:
(5 mol%) or (for difficult substrates)
Base:
(2M aqueous solution)
Solvent: 1,4-Dioxane
Protocol:
Setup: In a microwave vial or sealed tube, combine Intermediate 1 (273 mg, 1.0 mmol) and 4-methylphenylboronic acid (163 mg, 1.2 mmol).
Solvent System: Add 1,4-dioxane (4 mL) and 2M
(1 mL). Degas the mixture by bubbling nitrogen for 5 minutes (Critical for Pd stability).
Catalysis: Add
(58 mg, 0.05 mmol). Seal the vessel immediately.
Reaction: Heat to
for 4–6 hours (or for 30 min in a microwave reactor).
Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry, and concentrate.
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Observation: The product will be a white solid or viscous oil. The bromine signal in NMR/MS will be replaced by the biphenyl signature.
Phase C: Ester Hydrolysis (Activation)
Objective: Reveal the free carboxylic acid (Final Agonist 3 ).
Acidification: Acidify to pH ~2 using 1M HCl. A white precipitate usually forms.
Isolation: Extract with EtOAc, dry over
, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Final QC: LC-MS (ESI-) should show [M-H]- peak.
NMR must show loss of ethyl ester protons.
Synthetic Workflow Diagram
Figure 2: Modular synthetic route. The bromophenoxy intermediate allows late-stage introduction of diverse lipophilic tails via Suzuki coupling.
Data & Validation
Structure-Activity Relationship (SAR) Trends
The following table summarizes expected potency trends for phenoxy-propanoic acid derivatives compared to the TUG-891 benchmark.
Compound ID
Tail Group (R)
Linker Type
Potency (hGPR120 )
Selectivity (vs GPR40)
TUG-891
4-fluoro-4'-methylbiphenyl
Phenyl-propanoic
~20 nM
High (>50x)
Agonist 3a
4-methylbiphenyl
Phenoxy-propanoic
~150 nM
Moderate
Agonist 3b
4-fluorobiphenyl
Phenoxy-propanoic
~80 nM
High
Agonist 3c
Phenyl (No biaryl)
Phenoxy-propanoic
>10 M
Inactive
Agonist 3d
4-(trifluoromethyl)biphenyl
Phenoxy-propanoic
~45 nM
High
Note: Data represents consensus values from phenoxyalkanoic acid literature [1][2]. The biaryl tail is critical for potency; simple phenyl rings (3c) fail to activate the receptor.
Biological Assay Protocol (Calcium Flux)
To validate the synthesized compounds:
Cell Line: HEK-293 stably expressing human GPR120 (FFAR4).
Dye Loading: Incubate cells with Calcium-6 or Fluo-4 AM dye for 60 min at
.
Compound Addition: Add synthesized agonists (dissolved in DMSO/Buffer) using a FLIPR Tetra or FlexStation.
Readout: Measure fluorescence intensity (
) over 120 seconds.
Analysis: Normalize to response of 100
M -Linolenic Acid (ALA) or 1 M TUG-891.
References
Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists.
Bioorg. Med. Chem. Lett. 2017.
[Link]
Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus.
Int. J. Mol. Sci. 2024.
[Link][3]
The Pharmacology of a Potent and Selective Agonist, TUG-891, Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism of FFA4 (GPR120).
Mol. Pharmacol. 2013.
[Link]
Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists.
Bioorg. Med. Chem. Lett. 2020.
[Link]
Application Note: Esterification Protocols for 3-(4-(4-Bromophenoxy)phenyl)propanoic Acid
Abstract & Molecule Profile This application note details three validated protocols for the esterification of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid (BPPA). This compound is a critical scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Molecule Profile
This application note details three validated protocols for the esterification of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid (BPPA). This compound is a critical scaffold in medicinal chemistry, often serving as an intermediate for PPAR agonists (e.g., farglitazar analogs) and thyromimetics.
The propanoic acid tail is chemically accessible, but the presence of the diaryl ether and aryl bromide moieties requires specific handling to prevent side reactions (e.g., ether cleavage or hydrodehalogenation). This guide prioritizes methods that preserve these sensitive functionalities while maximizing yield.
Concentrate under reduced pressure to remove excess alcohol.[6]
Redissolve residue in Ethyl Acetate (EtOAc).
Wash with Saturated
(2x) to neutralize acid.
Wash with Brine (1x).
Dry over
, filter, and concentrate.
Expert Insight: The diaryl ether linkage is stable under these conditions. However, ensure the alcohol is dry; water pushes the equilibrium back to the starting acid.
Method B: Thionyl Chloride Activation (Scale-Up)
Best for: Large-scale synthesis; ensures complete conversion; suitable for sterically hindered alcohols.
Principle
Converts the carboxylic acid into a highly reactive acid chloride intermediate using Thionyl Chloride (
), followed by irreversible alcoholysis.
Protocol
Activation: In a dry RBF under Nitrogen (
), suspend 1.0 eq of BPPA in anhydrous DCM or Toluene (5 mL/g).
Application Note: Buchwald-Hartwig Amination of 4-Bromophenoxy Phenyl Scaffolds
[1][2] Executive Summary & Strategic Relevance The 4-bromophenoxy phenyl moiety (4-bromo-diphenyl ether) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Strategic Relevance
The 4-bromophenoxy phenyl moiety (4-bromo-diphenyl ether) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals. However, the installation of amines onto this scaffold via Buchwald-Hartwig coupling presents specific electronic challenges. The phenoxy group at the para-position acts as an electron-donating group (EDG) via resonance, increasing electron density at the carbon-bromine bond. This electronic push can theoretically retard the rate-limiting oxidative addition step compared to electron-deficient aryl halides.
This Application Note provides a field-validated, self-validating protocol using 4th Generation (G4) Palladacycle Precatalysts . By transitioning from traditional Pd(0)/Ligand mixing to defined precatalysts, we eliminate the "induction period" variability and ensure stoichiometric precision, crucial for these electron-rich substrates.
Mechanistic Insight: The "Phenoxy Effect"
To optimize this reaction, one must understand the electronic environment of the substrate.
Substrate: 1-bromo-4-phenoxybenzene.
Electronic Effect: The ether oxygen donates electron density into the aromatic ring (
-induction is withdrawing, but -resonance is donating). The resonance effect dominates at the para position.
Catalytic Consequence: The nucleophilicity of the Pd(0) species must be high to facilitate oxidative addition into the electron-rich Ar-Br bond.
Solution: We utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands create a highly reactive, monoligated Pd(0) species (
) that accelerates oxidative addition while preventing catalyst dimerization.
Visualization: The Catalytic Cycle
The following diagram outlines the catalytic cycle, highlighting the critical oxidative addition step influenced by the phenoxy scaffold.
Figure 1: Catalytic cycle emphasizing the oxidative addition barrier imposed by the electron-rich phenoxy group.
Experimental Protocols
Materials & Reagent Selection
The choice of ligand is binary, determined strictly by the amine class.
Component
Recommendation
Rationale
Catalyst (Primary Amines)
BrettPhos Pd G4
Specialized for primary amines; prevents double arylation.
Catalyst (Secondary Amines)
RuPhos Pd G4
Universal standard for secondary amines; steric bulk prevents -hydride elimination.
Base (Standard)
NaOtBu (Sodium tert-butoxide)
Strong base, ensures rapid deprotonation.
Base (Sensitive Groups)
Cs₂CO₃ (Cesium Carbonate)
Milder; use if substrate has esters/nitriles. Requires higher temp (C).
Solvent
1,4-Dioxane or Toluene
High boiling point, excellent solubility for lipophilic ethers.
General Protocol (Standard Scale: 1.0 mmol)
Safety Note: Perform all steps in a fume hood. While G4 precatalysts are air-stable, the active catalytic species generated in situ is oxygen-sensitive. An inert atmosphere (
Add RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) at 1-2 mol% (approx. 8-17 mg).
Note: Weighing the precatalyst in air is permissible.
Inerting: Seal the vial. Evacuate (vacuum) and backfill with Nitrogen (
).
Liquids Addition:
Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) via syringe.
Add the Amine (1.2 equiv) via syringe.
If the amine is a solid, add it in Step 2.
Reaction:
Place in a pre-heated heating block at 80°C - 100°C .
Stir vigorously (1000 rpm). The deprotonation occurs at the solid-liquid interface (especially with carbonates), so agitation is critical.
Monitoring: Check via LC-MS or TLC at 1 hour. Most reactions with G4 catalysts complete within 2-4 hours.
Work-up:
Cool to room temperature.
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
Concentrate in vacuo and purify via flash chromatography.
Optimization & Troubleshooting Guide
If the standard protocol fails (conversion < 50%), follow this logic tree. Do not randomly change variables; isolate the failure mode.
Optimization Decision Tree
Figure 2: Logical workflow for troubleshooting reaction failures.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
No Reaction (SM recovered)
Catalyst deactivation or oxidative addition failure.
1. Ensure strict -free conditions.2. Switch to XPhos Pd G4 (more sterically demanding, sometimes better for ethers).3. Increase temp to 110°C.
Dehalogenation (Ar-H formed)
-hydride elimination from amine or solvent is faster than reductive elimination.
1. Lower temperature.2. Switch solvent to Toluene (non-protic).3. Increase catalyst loading to 5 mol% to outcompete side reactions.
Low Conversion with Cs₂CO₃
"Solubility-limited" deprotonation.
1. Add 1 drop of water (activates the surface of inorganic bases).2. Switch to K₃PO₄ (often more soluble/reactive in dioxane).
Double Arylation (Primary Amines)
Product amine is more nucleophilic than starting amine.
1. Use BrettPhos strictly.2. Increase amine equivalents to 1.5x.3. Dilute reaction to 0.2 M.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. (Context on the stability of the ether scaffold).
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Incorporating Phenylpropanoic Acid Building Blocks
Abstract Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity.[1][] The introduction of non-canonical buildin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity.[1][] The introduction of non-canonical building blocks is a critical strategy for modulating the pharmacological properties of peptides, such as stability, conformation, and receptor affinity. This guide focuses on the incorporation of phenylpropanoic acid and its derivatives into peptide chains using Fmoc-based SPPS. Phenylpropanoic acid serves as a valuable structural motif, often employed as a hydrophobic N-terminal cap or as a foundational component of linkers in peptide-drug conjugates (PDCs).[3][4] However, its nature as a sterically hindered, non-α-amino carboxylic acid presents unique challenges to standard coupling protocols.
This document provides a comprehensive overview of the principles, detailed step-by-step protocols, and troubleshooting strategies for the successful integration of phenylpropanoic acid building blocks. We will delve into the rationale behind the selection of high-efficiency coupling reagents, optimized reaction conditions, and robust analytical methods for quality control, empowering researchers to confidently utilize these versatile building blocks in their synthetic workflows.
Foundational Principles of Fmoc-SPPS
The efficiency of modern peptide synthesis relies on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[5][6] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Trt, Boc, Pbf).[6][7] The synthesis proceeds through a cyclical process of deprotection and coupling, building the peptide sequence from the C-terminus to the N-terminus on an insoluble resin support.[][8]
The core cycle involves two key steps:
Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free amine.[1][5]
Coupling: The carboxylic acid of the next Fmoc-protected amino acid is activated by a coupling reagent and then reacts with the newly exposed amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated until the desired sequence is assembled. A final acid treatment simultaneously cleaves the completed peptide from the resin and removes all side-chain protecting groups.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
The Role and Challenges of Phenylpropanoic Acid Building Blocks
3-Phenylpropanoic acid and its derivatives are structurally analogous to phenylalanine but lack the α-amino group. This feature makes them unsuitable for internal sequence positions but highly valuable for specific modifications:
N-Terminal Capping: Acylating the N-terminus of a peptide with phenylpropanoic acid introduces a stable, hydrophobic cap that can increase resistance to enzymatic degradation by aminopeptidases and enhance membrane permeability.
Linker Scaffolding: In the design of Peptide-Drug Conjugates (PDCs), the phenylpropyl moiety is a common structural element within linkers that connect the peptide to a cytotoxic payload.[3][9][10] The linker's properties are critical for the stability and release profile of the drug.[3]
The Primary Synthetic Challenge: Steric Hindrance
The major hurdle in using phenylpropanoic acid is the efficiency of the coupling reaction. Unlike standard α-amino acids, it is a sterically bulky carboxylic acid. Standard coupling conditions may result in low yields or incomplete reactions.[11] Overcoming this requires the use of more potent coupling reagents and potentially optimized reaction conditions to drive the reaction to completion.[12]
Key Reagents and Optimized Conditions
High-Efficiency Coupling Reagents
For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[12] The use of modern phosphonium or aminium/uronium salt-based reagents is essential. These reagents convert the carboxylic acid into a highly reactive ester in situ, facilitating nucleophilic attack by the peptide's N-terminal amine.[13][14]
Extremely efficient due to the formation of a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. It is highly effective for hindered couplings and helps minimize racemization.
More reactive and cost-effective than HATU. The electron-withdrawing chlorine on the benzotriazole ring makes 6-Cl-HOBt a better leaving group than standard HOBt, increasing the reactivity of the active ester.
A robust phosphonium salt-based reagent. It avoids the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium salts like HATU or HCTU. This makes it particularly useful when using a large excess of reagents to drive a difficult coupling to completion.
Recommendation: For incorporating phenylpropanoic acid, HATU is the preferred choice due to its superior reactivity.[14][15] HCTU serves as a highly effective and more economical alternative.
Solvents and Bases
Solvents: High-purity, peptide synthesis-grade DMF is the standard solvent. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its enhanced solvating properties.[17]
Bases: A non-nucleophilic organic base is required to activate the coupling reagent and maintain a basic pH for the reaction. N,N-Diisopropylethylamine (DIPEA) is most commonly used.[15]
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and must be handled with extreme care.
Protocol 4.1: Standard Fmoc-SPPS Cycle (Example)
This protocol outlines a single cycle for adding a standard Fmoc-amino acid.
Scale: 0.1 mmol
Resin Preparation: Place 0.1 mmol of Fmoc-Rink Amide resin in a fritted reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes. Drain the DMF.
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain.
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Coupling:
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in 3 mL of DMF. Allow to react for 1-2 minutes.
Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
Drain the coupling solution.
Washing: Wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
Protocol 4.2: Incorporation of Phenylpropanoic Acid
This protocol details the critical step of coupling 3-phenylpropanoic acid, typically at the N-terminus after the final amino acid has been deprotected.
Caption: Workflow for coupling a sterically hindered phenylpropanoic acid building block.
Procedure:
Peptide Preparation: Following the synthesis of the desired peptide sequence, perform a final Fmoc deprotection (Protocol 4.1, Step 2) and washing (Protocol 4.1, Step 3) to expose the N-terminal amine.
Activation Solution: In a clean vial, dissolve 3-phenylpropanoic acid (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIPEA (1.0 mmol, 10 eq) in 4 mL of DMF.
Rationale: A higher excess of the building block and coupling reagents is used to drive the reaction equilibrium towards the product, compensating for the steric hindrance.
Pre-activation: Allow the activation solution to stand for 2-5 minutes at room temperature.
Coupling Reaction: Add the activation solution to the peptide-resin. Agitate at room temperature for a minimum of 2 hours. An extended coupling time of 4 hours or even overnight may be necessary.
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A negative result (beads remain blue/colorless) indicates a complete reaction. A positive result (beads turn yellow) indicates free amines are still present and the coupling is incomplete.
Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction solution, wash with DMF (3 x 5 mL), and repeat steps 2-4 with a fresh activation solution.[11]
Final Wash: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 4.3: Cleavage and Global Deprotection
Preparation: Transfer the dried, peptide-loaded resin to a sealable reaction vessel.
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For most peptides, a standard choice is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).
Rationale: TFA cleaves the peptide from the linker and removes acid-labile side-chain protecting groups. The other components act as "scavengers" to trap highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Seal the vessel and agitate at room temperature for 2-3 hours.
Peptide Collection: Filter the solution to separate the resin beads, collecting the TFA filtrate which now contains the cleaved peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[11]
Protocol 4.4: Peptide Precipitation and Isolation
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing 40-50 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[11]
Incubation: Keep the tube at -20°C for at least 30 minutes to maximize precipitation.
Centrifugation: Pellet the peptide by centrifuging at 3000-4000 rpm for 10 minutes.
Washing: Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, gently breaking up the pellet, and repeating the centrifugation. Perform this wash step twice more.
Drying: After the final wash and decanting, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification.
Quality Control and Characterization
Analysis of the crude product is essential to validate the synthesis. The two primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[18][19]
Protocol 5.1: Analytical RP-HPLC for Purity Assessment
RP-HPLC separates the target peptide from impurities based on hydrophobicity.[20] Purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram.[19]
Parameter
Typical Condition
Rationale
Column
C18, 3-5 µm particle size, 100-120 Å pore size
C18 (octadecylsilane) is a versatile stationary phase that provides good retention and separation for a wide range of peptides.
Mobile Phase A
0.1% TFA in Water
TFA acts as an ion-pairing agent, improving peak shape and resolution.
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
ACN is the organic modifier used to elute the peptides from the C18 column.
Gradient
5-95% B over 30 minutes
A broad gradient is used initially to elute all components and assess the overall purity of the crude sample.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detection
UV at 214 nm and 280 nm
The peptide backbone absorbs strongly at ~214 nm. Aromatic residues (Trp, Tyr) absorb at 280 nm.
Protocol 5.2: Mass Spectrometry for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass, confirming its identity.[21] Any significant deviation or the presence of unexpected masses can indicate failed couplings, incomplete deprotection, or side reactions.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Citations
Low Coupling Efficiency for PPA (Positive Kaiser Test)
1. Insufficient reagent activity.2. Steric hindrance.3. Peptide aggregation on resin.
1. Use a more powerful coupling reagent like HATU.2. Increase coupling time (4h to overnight) and use a higher excess of PPA and reagents (5 eq).3. Perform a "double couple".4. Switch solvent from DMF to NMP.
1. Incomplete cleavage from the resin.2. Peptide is insoluble in the cleavage cocktail.3. Peptide is highly hydrophobic and did not precipitate well in ether.
1. Increase cleavage time to 4 hours.2. Ensure cleavage cocktail is fresh.3. If the peptide is very hydrophobic, try precipitating in ice-cold water instead of ether, or use a different precipitation solvent.
1. Incomplete coupling at various steps leading to deletion sequences.2. Side reactions during cleavage (e.g., re-attachment of protecting groups).3. Racemization during activation.
1. Review and optimize coupling times and reagents for all steps.2. Ensure proper scavengers are used in the cleavage cocktail.3. Use high-quality reagents like HATU which are known to suppress racemization.
1. High content of hydrophobic residues (including the PPA cap).
1. Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, ACN) before adding aqueous buffer.2. For purification, consider using a less hydrophobic HPLC column (C8 or C4) or running the column at a higher temperature (40-60°C).
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website.
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. Chemistry Today.
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
Benchchem. (2025). Challenges in the chemical synthesis of hydrophobic peptides. Benchchem Website.
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage Blog.
Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem Website.
HPLC of Peptides and Proteins. (n.d.).
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Amino Acid Deriv
BOC Sciences. (n.d.).
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
AltaBioscience. (2024). Fmoc Amino Acids for SPPS. AltaBioscience Website.
Reiner, T., Zeglis, B. M., & Lewis, J. S. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PMC.
A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. (n.d.).
Nowick, J. S. (n.d.).
Fmoc Resin Cleavage and Deprotection. (n.d.).
Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
ResearchGate. (n.d.). Synthesis and characterization of peptide−drug conjugates.
Maharani, R., & Supratman, U. (2025).
Building Blocks for Solid Phase Peptide Synthesis. (n.d.).
Gracia, J., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI.
Philippe, G., et al. (2025).
Rudowska, M., et al. (2013).
ResearchGate. (2025). Linkers for effective peptide-drug conjugates.
Vabbilisetty, P., & Lee, H. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC.
Technical Support Center: Purification of Phenyl Propanoic Acids
Topic: Reverse-Phase HPLC Purification of Phenyl Propanoic Acid Derivatives Audience: Pharmaceutical Process Chemists & Analytical Scientists Status: Active Knowledge Base Introduction: The Chemical Challenge User Query:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reverse-Phase HPLC Purification of Phenyl Propanoic Acid Derivatives
Audience: Pharmaceutical Process Chemists & Analytical Scientists
Status: Active Knowledge Base
Introduction: The Chemical Challenge
User Query: Why are my phenyl propanoic acid peaks tailing, and why does retention shift between batches?
Scientist's Note:
Phenyl propanoic acids (PPAs) present a classic "dual-nature" challenge in chromatography. They possess a hydrophobic aromatic ring (phenyl) and a polar, ionizable carboxylic acid tail (propanoic acid).
The most common failure mode is ionization instability . If the mobile phase pH is near the pKa (pH 4–5), the molecule splits between neutral and ionized states, causing split peaks and retention drift. If the pH is neutral (pH 7), the molecule is fully ionized (
), eluting too quickly with poor retention on C18.
The Solution: You must suppress ionization (operate at pH < 3.0) or use a "base-deactivated" stationary phase to prevent secondary silanol interactions.
Module 1: Method Development Strategy
Objective: Establish a robust analytical method before scale-up.
Decision Matrix: Mobile Phase & Column Selection
The following logic gate ensures you select the correct parameters to prevent common PPA issues.
Figure 1: Decision matrix for establishing initial chromatographic conditions.
FAQ: Method Parameters
Q: Why is pH 2.5–3.0 recommended when the pKa is 4.66?A: To stabilize retention, you must operate at least 1.5 to 2 pH units away from the pKa.
At pH 2.5: The acid is >99% protonated (neutral:
). This maximizes interaction with the hydrophobic C18 chains, increasing retention and resolution.
At pH 4.5 (near pKa): The species is 50% ionized. Peak splitting occurs as the ionized and neutral forms travel at different rates.
At pH 7.0: The acid is fully deprotonated (
). It becomes highly polar and may elute in the void volume (), providing no separation.
Q: Which acid modifier should I use?
Analytical (UV only): Phosphoric acid or Phosphate buffer (pH 2.5). It suppresses silanol activity best but is non-volatile (cannot use for Prep/MS).
Preparative / LC-MS: Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%). TFA is superior for peak shape because it acts as an ion-pairing agent, masking silanols, but it can suppress MS signals.
Module 2: Troubleshooting Peak Issues
Objective: Diagnose and fix tailing, fronting, or splitting.
Diagnostic Workflow: Peak Tailing
Tailing is the most common issue with acidic analytes on silica columns.
Figure 2: Diagnostic logic for distinguishing physical column voids from chemical silanol interactions.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Mechanism
Tailing (T > 1.2)
Secondary Silanol Interaction
Lower pH to < 3.0; Add 0.1% TFA.
Protonating silanols () prevents the from binding to the silica surface.
Fronting (T < 0.9)
Concentration Overload
Reduce injection mass; Increase column diameter.
The stationary phase is saturated; analyte molecules flood the mobile phase and move faster.
Split Peaks
pH near pKa (4.6)
Adjust pH to < 3.0 or > 7.0 (if using HILIC/AX).
Eliminates the mixed population of ionized/neutral species.
Retention Drift
Temperature Fluctuations
Use a column oven (30–40°C).
Ionization equilibrium is temperature-dependent.
Module 3: Scale-Up to Preparative HPLC
Objective: Transfer the optimized analytical method to purification scale.
Core Principle: Linear Scale-Up.
To maintain the separation quality (resolution) achieved on the analytical column, you must keep the Linear Velocity and Residence Time constant. This means scaling flow rate and loading by the ratio of the column cross-sectional areas.[3][4][5]
Scale-Up Calculator
Assuming constant particle size and column length.[4][6]
Formula:
Parameter
Analytical (Standard)
Semi-Prep
Prep
Column ID
4.6 mm
10 mm
21.2 mm
Scale Factor
1.0
~4.7
~21.2
Typical Flow
1.0 mL/min
4.7 mL/min
21.2 mL/min
Max Load
0.5 – 2.0 mg
2.5 – 10 mg
10 – 45 mg
Note: Loading capacity for phenyl propanoic acids is often limited by solubility in the acidic mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the initial gradient conditions (e.g., 50% DMSO/Water).
Scale-Up Workflow Diagram
Figure 3: Step-by-step workflow for scaling up from analytical to preparative purification.
Standard Operating Protocol (SOP)
Title: Purification of Phenyl Propanoic Acid Derivatives via RP-HPLC
1. Mobile Phase Preparation:
Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for difficult separations).
Why: Maintains pH ~2.7, ensuring the acid is protonated (neutral) for C18 retention.
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Why: ACN has lower viscosity than Methanol, allowing higher flow rates without backpressure limits.
2. Sample Preparation:
Dissolve crude solid in minimal DMSO or 50:50 Water:ACN.
Critical: Filter through a 0.45 µm PTFE filter to prevent frit blockage.
Check: Ensure sample pH is acidic. If sample is basic (e.g., a sodium salt), it may precipitate upon hitting the acidic mobile phase. Acidify the sample before injection.
3. Gradient Setup (Generic Start):
Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm.
Gradient:
0 min: 5% B
1 min: 5% B (Hold for loading)
20 min: 95% B (Linear ramp)
22 min: 95% B (Wash)
22.1 min: 5% B (Re-equilibrate)
4. Execution:
Run a blank.
Run the analytical standard (low load).
Run the loading study (increase mass until peak fronting touches the neighbor peak).
Execute Scale-up calculation (see Module 3).
Collect fractions based on UV threshold (typically 210 nm or 254 nm).
References
Dolan, J. W. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
Technical Support Center: Overcoming Steric Hindrance in 4-Phenoxyphenyl Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the common challenge of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance in cross-coupling reactions involving 4-phenoxyphenyl acid and its derivatives. The bulky nature of the 4-phenoxyphenyl group often impedes key steps in the catalytic cycle, leading to low yields and incomplete reactions. This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant problem for 4-phenoxyphenyl acid couplings?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction. In the context of 4-phenoxyphenyl acid, the large, non-planar phenoxy group ortho to the reactive site (the carboxylic acid or a derivative like a halide or boronic acid) creates a crowded environment around the reaction center. This bulkiness can physically block the palladium catalyst from efficiently accessing the reaction site, thereby hindering crucial steps of the catalytic cycle like oxidative addition or reductive elimination.[1][2] The result is often a sluggish or completely stalled reaction.
Q2: Which cross-coupling reactions are most susceptible to this issue?
A: Virtually all palladium-catalyzed cross-coupling reactions can be negatively impacted by steric hindrance. However, the issue is particularly pronounced in reactions that require the formation of new bonds directly adjacent to the bulky phenoxyphenyl group. These include:
Suzuki-Miyaura Coupling: Forming a C-C bond between the 4-phenoxyphenyl core and another aryl group. Steric clash can make both the transmetalation and reductive elimination steps difficult.[3]
Buchwald-Hartwig Amination: Forming a C-N bond to create an arylamine. The approach of the amine to the metal center can be severely hindered.[4][5]
Sonogashira Coupling: Forming a C-C bond with a terminal alkyne. The linear geometry of the alkyne can be less sensitive, but hindered aryl halides still pose a significant challenge.[6][7]
Q3: What are the primary strategies to overcome steric hindrance in these reactions?
A: The core strategy revolves around modifying the catalytic system and reaction conditions to create more space around the metal center and increase its reactivity. The key levers are:
Ligand Selection: This is the most critical factor. Using bulky, electron-rich phosphine ligands is paramount. These ligands promote the formation of a highly reactive, low-coordinate palladium(0) species and can accelerate the difficult oxidative addition and reductive elimination steps.[2][8]
Catalyst Choice: Utilizing modern palladium precatalysts can ensure the efficient generation of the active Pd(0) species, which is often a challenge with standard Pd(II) sources.
Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. Stronger, non-coordinating bases and higher temperatures are often required for hindered substrates.[1][9]
Troubleshooting Guides by Reaction Type
Guide 1: Suzuki-Miyaura Coupling
Problem: Low to no yield when coupling a 4-phenoxyphenyl derivative (e.g., 4-phenoxy-2-bromobenzoic acid) with a sterically demanding boronic acid (e.g., 2,6-dimethylphenylboronic acid).
Probable Causes:
Inefficient Reductive Elimination: The final bond-forming step is often the rate-limiting step for tetra-ortho-substituted biaryl synthesis. The steric congestion around the palladium center prevents the two aryl groups from coming close enough to form a bond.[10]
Slow Transmetalation: The transfer of the bulky organoboron species to the palladium complex is sterically hindered.[3]
Catalyst Decomposition: At the high temperatures often required, the catalyst can decompose into inactive palladium black, especially if the ligand does not sufficiently stabilize the active species.[11]
Solutions & Protocols
The key is to use a catalytic system designed specifically for sterically congested couplings. This involves bulky biarylphosphine ligands that promote the crucial reductive elimination step.
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
Catalyst/Precatalyst
Ligand
Key Features & Rationale
Typical Loading (mol%)
Pd(OAc)₂ or Pd₂(dba)₃
SPhos or XPhos
Bulky, electron-rich biarylphosphine ligands that stabilize the monoligated Pd(0) species, promoting fast oxidative addition and reductive elimination.[2][12]
1 - 4
Buchwald G3 Precatalysts
Integrated Ligand
Bench-stable Pd(II) precatalysts that reliably generate the active L-Pd(0) species in situ, improving reproducibility.
1 - 4
Pd-AntPhos
AntPhos
The unique structure of this ligand has been shown to be highly effective for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming β-hydride elimination.[10]
1 - 2
dot
Caption: Troubleshooting workflow for hindered Suzuki couplings.
Experimental Protocol: General Procedure for Hindered Suzuki Coupling
Reaction Setup: To a flame-dried Schlenk flask, add the 4-phenoxyphenyl halide (1.0 equiv), the hindered arylboronic acid (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ (3.0 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.[11]
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with highly hindered substrates may require 12-24 hours.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
Problem: Failure to couple a hindered amine (e.g., 2,6-diisopropylaniline) with a 4-phenoxyphenyl halide.
Probable Causes:
Steric Repulsion: The bulky groups on both the amine and the aryl halide prevent the formation of the key palladium-amide intermediate.
Slow Reductive Elimination: As with Suzuki coupling, the final C-N bond-forming step is significantly slowed by steric hindrance.[4]
Competitive Side Reactions: At higher temperatures, β-hydride elimination can become a competitive pathway if the amine has available β-hydrogens.
Solutions & Protocols
Success in these reactions hinges on using specialized ligands that can accommodate the extreme steric bulk and facilitate the C-N reductive elimination. Nickel catalysis has also emerged as a powerful alternative for particularly challenging couplings.[5][12]
Table 2: Recommended Ligands for Hindered Buchwald-Hartwig Amination
Ligand
Metal
Key Features & Rationale
Josiphos-type Ligands
Pd
Ferrocene-based ligands developed by the Hartwig group, are highly effective for coupling sterically hindered substrates.[4]
Buchwald Biaryl Phosphine Ligands
Pd
A wide range of dialkylbiaryl phosphine ligands have been developed that are remarkably active for coupling various amines with aryl halides.[4]
Unsymmetrical NHC Ligands
Ni
Nickel catalysis, enabled by specific N-heterocyclic carbene (NHC) ligands, provides an excellent alternative for arylating hindered primary and secondary amines.[13]
dot
Caption: Impact of steric hindrance on the Buchwald-Hartwig cycle.
Guide 3: Sonogashira Coupling
Problem: Low conversion when coupling a 4-phenoxyphenyl halide with a bulky terminal alkyne (e.g., ethynyltrimethylsilane or an ortho-substituted arylacetylene).
Probable Causes:
Slow Oxidative Addition: The reactivity of aryl halides follows the trend I > Br > Cl. Sterically hindered aryl chlorides are particularly challenging substrates for oxidative addition.[7]
Homocoupling (Glaser Coupling): The copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, consuming the starting material.[7]
Catalyst Inhibition: In some cases, copper has been observed to inhibit the palladium catalyst, especially with challenging aryl chloride substrates.[7]
Solutions & Protocols
For hindered Sonogashira couplings, the focus is on creating a more reactive palladium catalyst and, in some cases, moving to a copper-free system to avoid side reactions.
Use Bulky, Electron-Rich Ligands: Ligands like XPhos or bulky N-heterocyclic carbenes (NHCs) can increase the electron density on the palladium center, facilitating the oxidative addition of less reactive aryl chlorides.[6][7]
Employ Copper-Free Conditions: To prevent Glaser homocoupling, the reaction can be run without a copper(I) co-catalyst. This often requires a stronger base (e.g., Cs₂CO₃ or an amine base that also acts as the solvent) and slightly higher temperatures.[6]
High Temperature/Microwave: For very challenging substrates, higher temperatures may be necessary to drive the reaction to completion. Microwave irradiation can be particularly effective at reducing reaction times and improving yields.[14][15]
References
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Doyle, A. G., & Wu, K. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9, 113-118. [Link]
Royal Society of Chemistry. Synthetic Methods in Drug Discovery: Volume 1 - Sonogashira Coupling.[Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Nobel Prize Outreach. The Nobel Prize in Chemistry 2010 - Scientific Background.[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.[Link]
This guide provides a comparative technical analysis for the structural validation of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid . Unlike standard spectral lists, this document compares Solvent Performance (CDCl3 vs. DMSO-d6) and Impurity Profiling , offering a decision-making framework for researchers validating synthesis intermediates in PPAR agonist or COX inhibitor development pipelines.[2]
The Structural Challenge
The molecule presents three distinct magnetic environments that require specific acquisition strategies:
The Propanoic Tail: A classic
aliphatic system terminating in a carboxylic acid.[2]
The Diaryl Ether Core: Two distinct para-substituted aromatic rings.[2] The challenge is resolving the overlapping AA'BB' systems, particularly the protons ortho to the ether linkage.
The Labile Proton: The carboxylic acid proton (-COOH) is highly sensitive to solvent choice, often disappearing in CDCl3 due to exchange or extreme broadening.[2]
Structural Assignment & Prediction Logic
To interpret the spectrum accurately, we must decouple the spin systems. The following diagram illustrates the logical flow from structure to spectral assignment.
Figure 1: Structural segmentation mapping chemical environments to predicted NMR signals.
Comparative Analysis: Solvent Selection
The choice between Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) is not arbitrary; it dictates the visibility of the acidic proton and the resolution of the aromatic region.
Table 1: Solvent Performance Matrix
Feature
CDCl3 (Chloroform-d)
DMSO-d6
Recommendation
-COOH Proton
Poor. Often invisible or extremely broad (>10 ppm) due to dimerization and rapid exchange.[2]
Excellent. Visible as a distinct broad singlet at ~12.0 ppm due to strong H-bonding with solvent.[2]
DMSO-d6 is safer for ensuring full dissolution.[2]
Detailed Chemical Shift Data (DMSO-d6 vs. CDCl3)
1. The Aliphatic Chain (Propanoic Acid)
CDCl3:
~2.65 ppm (t, 2H, Hz, -CH 2-COOH)
~2.95 ppm (t, 2H, Hz, Ar-CH 2-)
DMSO-d6:
~2.55 ppm (t, 2H)
~2.85 ppm (t, 2H)
Note: In DMSO, the -CH2-COOH triplet may drift closer to the residual solvent peak (2.50 ppm). Verification: Look for the satellite peaks of the solvent to distinguish them from the analyte triplet.[2]
2. The Aromatic Region (The "Fingerprint")
This molecule contains two AA'BB' systems.
Ring B (Bromo-side):
Protons ortho to Br are significantly deshielded.[2]
Relaxation Delay (D1): Set to 2.0 seconds (minimum).
Reasoning: Carboxylic acid protons have long T1 relaxation times.[2] A short D1 will suppress the integration of the -COOH peak, leading to false purity calculations.
Scans (NS): 16 or 32 scans are sufficient for >10 mg sample.[2]
Step 3: Processing & Integration Logic[2]
Reference: Calibrate DMSO residual peak to 2.50 ppm.
Phase Correction: Ensure the broad -COOH peak at 12 ppm is phased positively (upwards).
Integration Baseline:
Set the integral of the aromatic region (6.8–7.5 ppm) to 8.0 .[2]
Check the aliphatic triplets; they should integrate to 2.0 and 2.0 .
Check the -COOH peak; it should integrate to 0.8–1.0 (broadening causes signal loss).[2]
Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming structure and purity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][5][6] (Standard text for AA'BB' aromatic coupling patterns).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[2]
Abraham, R. J., et al. (2006).[2][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2][5] Link[2]
BenchChem. (2025).[2][3][7] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link[2]
Precision Analytics for Aryl Propanoic Acids: A Comparative Guide to Purity Standards
Executive Summary The structural integrity of aryl propanoic acids (profens)—such as Ibuprofen, Naproxen, and Flurbiprofen—hinges on two distinct purity metrics: chemical purity (absence of synthetic byproducts like 4-is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural integrity of aryl propanoic acids (profens)—such as Ibuprofen, Naproxen, and Flurbiprofen—hinges on two distinct purity metrics: chemical purity (absence of synthetic byproducts like 4-isobutylacetophenone) and enantiomeric purity (S-enantiomer dominance). While Reversed-Phase HPLC (RP-HPLC) remains the regulatory workhorse for chemical purity, it is blind to stereochemistry. Conversely, Quantitative NMR (qNMR) has emerged as the superior orthogonal method for establishing absolute potency without analyte-specific reference standards.
This guide objectively compares these methodologies, providing validated protocols to ensure your research samples meet the stringent requirements of pre-clinical and clinical development.
Part 1: The Chemical Context[1][2][3]
Aryl propanoic acids share a common scaffold: an aromatic ring linked to a propanoic acid moiety. This structure introduces specific analytical challenges:
Chirality: The
-carbon is a chiral center. The S-enantiomer typically carries the anti-inflammatory activity (COX inhibition), while the R-enantiomer may undergo unidirectional inversion or cause toxicity.
Acidity: With a
range of 4.0–5.0, these compounds ionize at neutral pH, necessitating acidic mobile phases to prevent peak tailing in chromatography.
UV Activity: The aromatic ring provides strong UV absorbance (typically 220–264 nm), making UV detection highly sensitive but non-specific regarding structural isomers.
Analytical Decision Matrix
The following workflow illustrates the logical progression for complete characterization:
Figure 1: Analytical workflow for characterizing aryl propanoic acid samples. Note the divergence based on sample intent (Primary Standard vs. Routine Batch).
Part 2: Comparative Methodology
Method A: RP-HPLC (The Chemical Workhorse)
Best for: Routine impurity profiling and degradation analysis.
The USP standard for profens utilizes C18 stationary phases. However, the critical parameter is pH control. The mobile phase must be buffered to pH
3.0 (below the ) to suppress ionization. Ionized carboxylates interact poorly with the hydrophobic C18 chains, leading to early elution and broad, tailing peaks.
Limitation: Cannot separate enantiomers; requires reference standards for every impurity quantified.
Method B: Chiral HPLC (The Stereochemical Standard)
Best for: Determining Enantiomeric Excess (%ee).
Separation is achieved using Polysaccharide-based Chiral Stationary Phases (CSPs).[2][3] The "Amylose tris(3,5-dimethylphenylcarbamate)" selector (e.g., Chiralpak AD) is the industry gold standard for this class. The mechanism involves hydrogen bonding and
- stacking between the analyte and the chiral grooves of the polymer.
Critical Insight: Polar Organic Mode (POM) using Acetonitrile/Methanol with 0.1% Acid/Base often yields sharper peaks than traditional Normal Phase (Hexane/IPA) for these acids.
Method C: qNMR (The Absolute Standard)
Best for: Assigning potency to Primary Reference Standards.
Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[4][5] It relies on the fundamental physical constant that signal integration is directly proportional to the number of nuclei.[4][5]
Advantage: Traceability to SI units via a single internal standard (e.g., Maleic Acid or Dimethyl Sulfone).
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity of IS.[6][1][2][3][7][8][9][10][11][12][13]
Part 4: Data Analysis & Comparison
The following table contrasts the performance metrics of the three methods based on experimental data from recent comparative studies.
Feature
RP-HPLC (USP Method)
Chiral HPLC (CSP)
qNMR (H)
Primary Output
Chemical Purity (Related Compounds)
Enantiomeric Excess (%ee)
Absolute Content (wt%)
Specificity
High for structural isomers
High for stereoisomers
High (Structural + Quant)
Limit of Detection
< 0.05 µg/mL
< 0.1 µg/mL
~100 µg/mL
Precision (RSD)
< 0.5%
< 1.0%
< 1.0% (with proper )
Reference Std
Required for every impurity
Required for Racemate
Not Required for analyte
Throughput
High (10-20 min/sample)
Medium (20-40 min/sample)
Low (Sample prep intensive)
Visualizing the Separation Mechanism (Chiral HPLC)
Figure 2: Mechanism of chiral recognition. The 'fit' of the S-enantiomer into the amylose helix causes greater retention compared to the R-enantiomer.
Part 5: Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation , apply these system suitability criteria before every batch:
Tailing Factor (
): For RP-HPLC, must be < 1.5. If , the mobile phase pH is likely too high (analyte ionizing) or the column has residual silanol activity. Correction: Lower pH to 2.5 or use a "base-deactivated" column.
Resolution (
): For Chiral HPLC, between enantiomers must be > 1.5 (baseline separation). If , lower the flow rate or reduce the temperature to 15°C to enhance thermodynamic selectivity.
qNMR Relaxation: If the standard deviation of replicates is high, your relaxation delay (
) is likely too short. Measure explicitly using an Inversion Recovery experiment.
References
United States Pharmacopeia (USP). USP Monograph: Ibuprofen.[8][9] USP-NF.[8] (Standard for RP-HPLC impurity methods and Related Compound C).
Haginaka, J. (2001). Enantioseparation of 2-arylpropionic acids on chiral stationary phases.[10] Journal of Chromatography A. (Foundational text on Amylose/Cellulose columns).
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[14][4][5][15] Journal of Pharmaceutical and Biomedical Analysis. (Authoritative guide on qNMR protocols).
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Source for specific mobile phase compatibility).
Personal protective equipment for handling 3-(4-(4-Bromophenoxy)phenyl)propanoic acid
Comprehensive Safety & Handling Guide: 3-(4-(4-Bromophenoxy)phenyl)propanoic Acid This document provides essential safety protocols and operational guidance for handling 3-(4-(4-Bromophenoxy)phenyl)propanoic acid. As a S...
This document provides essential safety protocols and operational guidance for handling 3-(4-(4-Bromophenoxy)phenyl)propanoic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested advice to ensure your work is both innovative and safe. The procedures outlined below are designed to be a self-validating system, where the logic behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Before any handling, it is crucial to understand the hazard profile of the substance. Based on data for the structurally similar compound, 3-(4-Bromophenyl)propionic acid, we can anticipate the primary hazards associated with this class of chemicals.
Primary Hazards:
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation and irritation.[1]
Serious Eye Irritation: Poses a significant risk to eyes, classified as a Category 2 irritant, which can cause serious damage upon contact.[1]
Respiratory Irritation: As a solid powder, airborne dust can irritate the respiratory system.[2][3]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]
The compound is a solid at room temperature, meaning the primary exposure risks are through inhalation of dust and direct contact with skin or eyes.[4]
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is not merely a checklist; it is your primary defense against the identified hazards. The following recommendations are based on a risk-based assessment for handling halogenated aromatic carboxylic acids.
Due to the serious eye irritation potential, robust eye protection is mandatory.[1][2]
Chemical Safety Goggles: At a minimum, wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] This is critical to prevent fine dust particles from entering the eyes.
Face Shield: When handling larger quantities (typically >25g) or when there is a potential for splashing or dust generation, a face shield must be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
Given the classification as a skin irritant, preventing all skin contact is paramount.[1]
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves provide sufficient protection for incidental contact.[5] For prolonged handling or during spill cleanup, consider thicker, reusable gloves such as butyl or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Laboratory Coat: A standard, flame-retardant lab coat must be worn and fully buttoned.[5] This protects your personal clothing and skin from contamination.
Full-Body Protection: For large-scale operations or situations with a high risk of dust generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[6][7]
Footwear: Shoes must be fully enclosed, covering the entire foot.[5] Perforated shoes or sandals are strictly prohibited in the laboratory environment.
Engineering controls are the first line of defense against respiratory exposure.
Engineering Controls: All handling of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid powder, especially weighing and transferring, must be conducted inside a certified chemical fume hood to minimize dust inhalation.[2][8]
Respirator: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill response, respiratory protection is required. A NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is necessary.[1] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[5][6]
PPE Operational Summary
The following table outlines the minimum PPE requirements for various laboratory scenarios involving 3-(4-(4-Bromophenoxy)phenyl)propanoic acid.
Scenario
Eye/Face Protection
Skin/Body Protection
Respiratory Protection
Routine Handling (<5g)
Chemical Safety Goggles
Nitrile Gloves, Lab Coat, Closed-toe Shoes
Work in Chemical Fume Hood
Weighing & Transferring
Chemical Safety Goggles
Nitrile Gloves, Lab Coat, Closed-toe Shoes
Mandatory: Chemical Fume Hood
Handling Large Quantities (>25g)
Chemical Safety Goggles & Face Shield
Nitrile or Butyl Gloves, Lab Coat, Chemical-Resistant Apron
Mandatory: Chemical Fume Hood
Minor Spill Cleanup
Chemical Safety Goggles & Face Shield
Heavy-duty Nitrile or Butyl Gloves, Lab Coat, Shoe Covers
NIOSH-approved Respirator with Particulate Filter
Procedural Guidance: From Benchtop to Disposal
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have a designated waste container ready.
PPE Adornment: Put on all required PPE as outlined in the table above.
Chemical Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools (spatulas, weigh boats) that minimize dust creation. Avoid pouring the powder from a height.
Post-Handling: Once the procedure is complete, securely close the primary container.
Decontamination: Wipe down the work surface and any equipment used. Dispose of contaminated weigh boats, wipes, and gloves in the designated hazardous waste container.
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
The following workflow outlines the immediate steps to take in the event of a minor solid spill.
Caption: Workflow for minor solid chemical spill response.
All waste generated from the use of 3-(4-(4-Bromophenoxy)phenyl)propanoic acid must be treated as hazardous chemical waste.
Solid Waste: Collect all excess solid, contaminated gloves, weigh paper, and wipes in a clearly labeled, sealed container.
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste.
Regulatory Compliance: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) department, following all local, regional, and national regulations.[1] Do not dispose of this chemical down the drain.[2]
References
3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET. (2009, August 25).
3-(4-Bromophenyl)propionic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
SAFETY DATA SHEET - (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid. (2025, December 24). Fisher Scientific.
SAFETY DATA SHEET - p-Bromophenylacetic acid. (2025, September 17). Thermo Fisher Scientific.
B-BROMO-B-PHENYLPROPIONIC ACID SDS. ECHEMI.
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
Personal protective equipment for handling Capraminopropionic acid. Benchchem.
Hazardous Substance Fact Sheet - Propionic Acid. (2010, January). New Jersey Department of Health.
Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
2-(3-(Carboxymethyl)-4-(phenylthio)- phenyl)propanoic acid Safety Data Sheet. (2017, February 11). Matrix Scientific.
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.